molecular formula C24H30N4O B14454046 1,3-Propanediamine, N,N-diethyl-N'-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- CAS No. 72238-00-7

1,3-Propanediamine, N,N-diethyl-N'-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)-

Cat. No.: B14454046
CAS No.: 72238-00-7
M. Wt: 390.5 g/mol
InChI Key: PQKRMMHNSGWERE-UHFFFAOYSA-N
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Description

1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is a complex organic compound with a unique structure that combines a propanediamine backbone with a pyridocarbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- typically involves multiple steps. One common method includes the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . The reaction conditions often require a fixed-bed catalyst, such as cobalt or nickel, and temperatures ranging from 60 to 120°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of polar solvents and water, or a large excess of ammonia, can increase the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction typically produces amines.

Scientific Research Applications

1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- involves its interaction with molecular targets and pathways. The compound can bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediamine, N,N-diethyl-N’-(9-methoxy-5-methyl-6H-pyrido(4,3-b)carbazol-1-yl)- is unique due to its combination of a propanediamine backbone with a pyridocarbazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

72238-00-7

Molecular Formula

C24H30N4O

Molecular Weight

390.5 g/mol

IUPAC Name

N',N'-diethyl-N-(9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazol-1-yl)propane-1,3-diamine

InChI

InChI=1S/C24H30N4O/c1-5-28(6-2)13-7-11-25-24-21-15-20-19-14-17(29-4)8-9-22(19)27-23(20)16(3)18(21)10-12-26-24/h8-10,12,14-15,27H,5-7,11,13H2,1-4H3,(H,25,26)

InChI Key

PQKRMMHNSGWERE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=NC=CC2=C(C3=C(C=C21)C4=C(N3)C=CC(=C4)OC)C

Origin of Product

United States

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